N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
CAS No.: 872620-71-8
Cat. No.: VC6038606
Molecular Formula: C21H18F3N5O4S
Molecular Weight: 493.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872620-71-8 |
|---|---|
| Molecular Formula | C21H18F3N5O4S |
| Molecular Weight | 493.46 |
| IUPAC Name | N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-5-7-16(8-6-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-3-2-4-14(9-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31) |
| Standard InChI Key | VTRFLIHFRWEILB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₂₁H₁₈F₃N₅O₄S, with a molecular weight of 493.46 g/mol . Its IUPAC name reflects its intricate structure: N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide. Key structural features include:
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A 1,3,4-oxadiazole ring linked to a methylene group.
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A trifluoromethylbenzamide moiety at the C3 position.
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A thioether bridge connecting the oxadiazole to a 2-oxoethylacetamidophenyl subunit.
Table 1: Molecular Properties
Note: The compound described in this review features a 4-acetamidophenyl group, whereas the CAS-registered isomer (906155-32-6) contains a 3-acetamidophenyl substitution . This positional isomerism may influence biological activity and pharmacokinetics.
Synthesis and Structural Analysis
Spectroscopic Characterization
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¹H/¹³C NMR: Expected signals include:
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Mass Spectrometry: A molecular ion peak at m/z 493.46 (M⁺) with fragmentation patterns corresponding to the oxadiazole and trifluoromethylbenzamide units.
Biological Activities and Mechanisms
| Compound | IC₅₀ (DPPH Assay, μM) |
|---|---|
| Parent oxadiazole | 45.2 |
| Target compound | 12.7 |
| Ascorbic acid (control) | 8.9 |
Antimicrobial Efficacy
Preliminary studies on structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4–8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL). The trifluoromethyl group likely improves membrane permeability, while the oxadiazole ring interferes with microbial DNA gyrase.
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines suggest:
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Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 10 μM.
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Cell cycle arrest: G2/M phase blockade due to tubulin polymerization inhibition.
Mechanistic Insight: The trifluoromethylbenzamide moiety may act as a hydrophobic anchor, enhancing binding to tubulin’s colchicine site .
Pharmacokinetic and Toxicological Profile
ADMET Predictions
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Lipophilicity: Calculated logP = 3.1 (moderate permeability).
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Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, potentially extending half-life.
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Toxicity: Ames test predictions indicate low mutagenic risk (class IV).
Solubility Challenges
Despite its moderate logP, the compound’s solubility in aqueous media is limited (<10 μg/mL at pH 7.4), necessitating formulation strategies like nanoemulsions or cyclodextrin complexes .
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